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Compound of Interest

Compound Name: 4-Chloro-6-fluoropicolinonitrile

CAS No.: 1807267-53-3

Cat. No.: B6601770

Get Quote

Technical Guide: 4-Chloro-6-fluoropicolinonitrile
Chemical Identity & Structural Analysis
The compound is a di-halogenated picolinonitrile (2-cyanopyridine) featuring a chlorine atom at

the C4 position and a fluorine atom at the C6 position. The presence of the electron-

withdrawing nitrile group at C2, combined with the pyridine nitrogen, creates a highly electron-

deficient system susceptible to nucleophilic aromatic substitution (

).
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Parameter Data

IUPAC Name 4-Chloro-6-fluoropyridine-2-carbonitrile

Common Name 4-Chloro-6-fluoropicolinonitrile

CAS Registry Number 1807267-53-3

Molecular Formula

Molecular Weight 156.54 g/mol

SMILES N#Cc1nc(F)cc(Cl)c1

InChIKey ZCWKSEZLANRBGU-UHFFFAOYSA-N

Synthetic Utility & Reactivity Profile
Regioselective Nucleophilic Aromatic Substitution ( )
The reactivity of 4-chloro-6-fluoropicolinonitrile is defined by the interplay between the

leaving group ability (

) and the activation provided by the ring nitrogen and the nitrile group.[1]

Activation: The pyridine nitrogen activates the C2, C4, and C6 positions. The nitrile group at

C2 further activates C4 (para) and C6 (ortho-like relationship).

Leaving Group Hierarchy: In

reactions involving activated pyridines, fluoride is a significantly better leaving group than
chloride due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer
complex intermediate.

Outcome: Nucleophiles (amines, alkoxides, thiols) will preferentially attack the C6 position,

displacing the fluorine atom. This regioselectivity allows for the precise construction of 6-

substituted-4-chloropicolinonitriles, which can be further derivatized at the C4 position in

subsequent steps.
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Figure 1: Reaction pathway showing the preferential displacement of Fluorine at C6 over

Chlorine at C4 due to the enhanced leaving group ability of Fluorine in activated

heteroaromatic systems.

Synthesis Protocol
The most robust synthesis involves a controlled Halogen Exchange (Halex) reaction starting

from 4,6-dichloropicolinonitrile. This method leverages the higher reactivity of the C6-chlorine

(ortho to nitrogen) compared to the C4-chlorine (para to nitrogen) towards fluoride exchange,

although over-fluorination to the 4,6-difluoro analog is a common side reaction that must be

managed.

Method: Controlled Halex Fluorination
Precursors:

Substrate: 4,6-Dichloropicolinonitrile (CAS 144760-53-2).[1]

Fluorinating Agent: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).

Catalyst: 18-Crown-6 (phase transfer catalyst) or Tetraphenylphosphonium bromide.

Solvent: Anhydrous Sulfolane, DMSO, or NMP.

Step-by-Step Protocol:

Drying: Ensure all reagents, especially the alkali metal fluoride, are strictly anhydrous. Spray-

dried KF is preferred.
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Setup: In a dry reaction vessel equipped with a mechanical stirrer and a nitrogen inlet,

charge 4,6-dichloropicolinonitrile (1.0 eq) and the polar aprotic solvent (e.g., Sulfolane).

Addition: Add Anhydrous KF (1.1–1.5 eq). Note: Excess KF promotes di-fluorination. Add

catalyst (0.05 eq 18-crown-6).

Reaction: Heat the mixture to 140–160°C. Monitor reaction progress via GC-MS or HPLC

every 30 minutes.

Target: Maximize mono-fluoro product while minimizing unreacted starting material and di-

fluoro byproduct.

Quench: Once the ratio of 4-chloro-6-fluoro to 4,6-dichloro is optimal (typically >90%

conversion), cool the mixture to room temperature.

Workup: Dilute with water and extract with Ethyl Acetate or Dichloromethane. Wash the

organic layer with brine, dry over

, and concentrate.[2]

Purification: Purify via fractional distillation under reduced pressure or silica gel column

chromatography (Gradient: Hexanes/Ethyl Acetate) to separate the mono-fluoro product from

trace di-fluoro impurities.

Synthesis Workflow Diagram
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Figure 2: Synthesis workflow for 4-Chloro-6-fluoropicolinonitrile via controlled Halex

reaction.

Applications in Drug & Agrochemical Discovery
This molecule serves as a versatile scaffold ("building block") because it allows for sequential

functionalization:

Step 1 (

at C6): Introduction of complex amines, ethers, or chiral auxiliaries by displacing the labile
fluorine.

Step 2 (Coupling at C4): The remaining chlorine atom at C4 can undergo Palladium-

catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl
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groups.[1]

Step 3 (Nitrile Manipulation): The nitrile group can be hydrolyzed to an acid/amide or

reduced to an amine, providing access to diverse pharmacophores.

Example Use Case: Synthesis of Arylpicolinate Herbicides (e.g., Florpyrauxifen analogs),

where the C6 position is often substituted with a specific aryl or amino group to tune selectivity

and potency.

Safety & Handling
Hazard Classification: Acute Toxic (Oral/Inhalation), Skin Irritant, Eye Irritant.

GHS Signal Word:WARNING or DANGER (depending on concentration/purity).

Handling:

Operate in a well-ventilated fume hood.[1]

Wear nitrile gloves and chemical safety goggles.

Avoid contact with strong acids (potential release of HCN if nitrile is compromised, though

unlikely under standard conditions) and strong oxidizers.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent

hydrolysis of the nitrile or degradation of the halides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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